molecular formula C5H4BrCl2N B575118 3-Bromo-4-chloropyridine hydrochloride CAS No. 181256-18-8

3-Bromo-4-chloropyridine hydrochloride

Cat. No.: B575118
CAS No.: 181256-18-8
M. Wt: 228.898
InChI Key: ZDKWUBNGKYIHMH-UHFFFAOYSA-N
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Description

3-Bromo-4-chloropyridine hydrochloride: is a heterocyclic organic compound with the molecular formula C5H3BrClN·HCl. It is a derivative of pyridine, where the hydrogen atoms at positions 3 and 4 are substituted by bromine and chlorine, respectively. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-chloropyridine hydrochloride typically involves halogenation reactions. One common method is the bromination of 4-chloropyridine using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-chloropyridine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-Bromo-4-chloropyridine hydrochloride is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of heterocyclic compounds and natural product analogs .

Biology and Medicine: In medicinal chemistry, this compound serves as an intermediate in the synthesis of various drugs, including those with antimicrobial and anticancer properties. Its derivatives are studied for their potential biological activities .

Industry: The compound is used in the agrochemical industry for the synthesis of pesticides and herbicides. Its unique reactivity makes it a versatile intermediate in the production of various industrial chemicals .

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloropyridine hydrochloride largely depends on its application. In chemical reactions, it acts as an electrophile due to the presence of electron-withdrawing halogen atoms. This makes it susceptible to nucleophilic attack, facilitating substitution and coupling reactions .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-4-chloropyridine hydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity compared to its isomers and other halogenated pyridines. This makes it particularly useful in selective synthetic applications .

Properties

IUPAC Name

3-bromo-4-chloropyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClN.ClH/c6-4-3-8-2-1-5(4)7;/h1-3H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDKWUBNGKYIHMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1Cl)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90939416
Record name 3-Bromo-4-chloropyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90939416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181256-18-8
Record name 3-Bromo-4-chloropyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90939416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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